Product packaging for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine(Cat. No.:)

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Cat. No.: B8121243
M. Wt: 176.26 g/mol
InChI Key: ZMHCVQUJUKKRPE-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is characterized as a yellow to light brown liquid . As a pyridine derivative, this compound belongs to a class of heterocycles recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically useful agents . The pentenyl chain substituent on the pyridine ring may offer a versatile handle for further chemical modification, making it a valuable building block for researchers synthesizing more complex molecules, such as those investigated for inhibiting cytokine production in autoimmune diseases . Pyridine-based compounds are consistently incorporated into a diverse range of pharmaceutical candidates, with their ring nitrogen often playing a crucial role in biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. American Elements can typically produce materials to customer specifications in various standard grades, including Reagent, Technical, and high-purity forms (99% - 99.999%) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B8121243 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pent-4-enylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-3-4-5-6-10-11(12)9(2)7-8-13-10/h3,7-8H,1,4-6,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHCVQUJUKKRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CCCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Amino 4 Methyl 2 4 Penten 1 Yl Pyridine

Retrosynthetic Analysis and Key Disconnection Points for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. lakotalakes.comadvancechemjournal.com For this compound, several logical disconnection points can be identified.

The most strategically sound disconnection is at the C2-position, breaking the carbon-carbon bond between the pyridine (B92270) ring and the 4-pentenyl side chain. This approach simplifies the target molecule into two key fragments: a functionalized pyridine core, specifically a 2-halo-3-amino-4-methylpyridine (A), and a 4-pentenyl organometallic reagent (B). This strategy is advantageous as it allows for the late-stage introduction of the alkenyl side chain onto a pre-assembled, correctly substituted pyridine ring. The synthesis of the key precursor, 3-amino-4-methylpyridine (B17607), becomes a central focus of this strategy.

Alternative disconnections include breaking the C-N bond of the amino group or deconstructing the entire pyridine ring. While viable, these approaches often involve more complex multi-step processes with potential challenges in regioselectivity. Therefore, the C2-alkenyl bond disconnection represents the most convergent and efficient pathway.

Retrosynthetic analysis of this compound

Approaches to the Construction of Pyridine Ring Systems with 3-Amino, 4-Methyl, and 2-Alkenyl Substitution

The construction of the pyridine core with the desired substitution pattern can be achieved either by building the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

De novo synthesis of the pyridine ring offers a direct route to highly substituted derivatives. Classic methods such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), provide a foundational approach. ijnrd.org Modern variations allow for the synthesis of asymmetric pyridines. baranlab.org

More contemporary methods offer improved efficiency and substrate scope. These include:

Formal [3+3] Cycloaddition: This organocatalyzed reaction combines enamines with unsaturated aldehydes or ketones to form the pyridine ring, providing rapid access to various tri- or tetrasubstituted pyridines. acs.org

Transition Metal-Catalyzed Cycloadditions: Various transition metals, including ruthenium and nickel, can catalyze cycloaddition reactions to form pyridines. For instance, a [2+2+2] cyclization of a nitrile with two alkyne molecules is a well-established method. ijnrd.orgelsevier.com

Synthesis from Ylidenemalononitriles: A mild, solvent-free methodology allows for the synthesis of multi-substituted amino-nicotinonitriles from ylidenemalononitriles and enamines at room temperature, which can serve as versatile precursors. rsc.orgnih.gov

Condensation of Nitrile Precursors: Open-chain nitrile precursors can be reacted with nitrogen-containing compounds in a cyclization reaction to yield 2-aminopyridine (B139424) derivatives. google.com

These methods provide a toolbox for assembling the pyridine core, though achieving the specific 2-alkenyl, 3-amino, 4-methyl substitution pattern directly from acyclic precursors can be challenging and may require careful selection of starting materials.

Following the primary retrosynthetic strategy, the introduction of the 4-penten-1-yl side chain onto a pre-formed 2-halo-3-amino-4-methylpyridine intermediate is a key step. Transition metal-catalyzed cross-coupling reactions are exceptionally powerful for this transformation. nih.gov The general process involves the reaction of a C(sp²)-halide (the pyridine) with an organometallic reagent in the presence of a palladium or nickel catalyst. nih.gov

Several established cross-coupling reactions are suitable for this purpose:

Suzuki Coupling: Reaction of a 2-bromopyridine (B144113) with a pentenyl boronic acid or ester, catalyzed by a palladium complex.

Negishi Coupling: Utilizes a pentenyl-zinc reagent, which often exhibits high reactivity and functional group tolerance. nih.gov

Kumada Coupling: Employs a pentenyl Grignard reagent (R-MgBr) with a nickel or palladium catalyst.

Hiyama Coupling: Involves the use of an organosilane reagent, activated by a fluoride (B91410) source. organic-chemistry.org

These reactions typically proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Coupling Reaction Pyridine Substrate Alkenyl Partner Typical Catalyst
Suzuki 2-Bromo-3-amino-4-methylpyridine(4-Penten-1-yl)boronic acidPd(PPh₃)₄, PdCl₂(dppf)
Negishi 2-Chloro-3-amino-4-methylpyridine(4-Penten-1-yl)zinc chloridePd(PPh₃)₄, NiCl₂(dppp)
Kumada 2-Bromo-3-amino-4-methylpyridine(4-Penten-1-yl)magnesium bromideNiCl₂(dppe), Pd(OAc)₂
Hiyama 2-Iodo-3-amino-4-methylpyridine(4-Penten-1-yl)trimethoxysilanePd(OAc)₂, TBAF

This table presents potential reaction combinations for the synthesis of the target molecule.

Introducing substituents onto a pre-formed pyridine ring requires careful control of regioselectivity. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents govern the position of incoming groups. rsc.org

Functionalization at C4 (Methyl Group): It is most practical to begin with a starting material that already contains the 4-methyl group, such as 4-picoline (4-methylpyridine). Direct methylation of pyridine is often unselective.

Functionalization at C3 (Amino Group): Placing an amino group at the C3 position is a common synthetic challenge.

Nitration-Reduction: Direct nitration of 4-picoline can yield 3-nitro-4-methylpyridine, albeit often with poor regioselectivity and harsh conditions (e.g., N₂O₅ at -78°C). google.com The nitro group can then be reduced to the desired amine via catalytic hydrogenation (e.g., Pd/C, H₂).

Amination of a Halopyridine: A more controlled method involves the amination of a 3-halo-4-methylpyridine. For example, 3-bromo-4-methylpyridine (B15001) can be converted to 3-amino-4-methylpyridine using ammonia in the presence of a copper catalyst under high temperature and pressure. google.com

Functionalization at C2 (Halogen for Coupling): To enable the cross-coupling reaction described in section 2.2.2, a halogen must be installed at the C2 position.

Directed Ortho-Metalation (DoM): While powerful, DoM strategies on a 3-aminopyridine (B143674) can be complicated by the directing ability of the amino group.

Halogenation of Pyridine N-Oxides: A common strategy is to first form the pyridine N-oxide, which activates the C2 position for electrophilic attack. Subsequent treatment with a halogenating agent (e.g., POCl₃, POBr₃) can install the halogen at C2.

Chlorination of Precursors: Starting from 3-amino-4-methylpyridine, selective chlorination at the C2 position can be achieved using reagents like hydrochloric acid and hydrogen peroxide. google.com

Precursor Synthesis: Advanced Routes for 3-Amino-4-methylpyridine

As established by the retrosynthetic analysis, 3-amino-4-methylpyridine is a pivotal intermediate for the synthesis of the target molecule. Several advanced synthetic routes have been developed for its preparation, often starting from the readily available 4-picoline. google.comgoogle.compatsnap.com

Two primary strategies have emerged for the efficient synthesis of 3-amino-4-methylpyridine from 4-picoline.

Route 1: Halogenation and Amination This traditional route involves a two-step process. First, 4-picoline is halogenated at the 3-position. This can be achieved by reacting 4-picoline with bromine in 20% oleum (B3057394) at high temperatures (160-170°C) to produce 3-bromo-4-methylpyridine in moderate yield (66%). google.com The subsequent step is a nucleophilic aromatic substitution, where the 3-bromo derivative is aminated. This is typically carried out in an autoclave with concentrated ammonia or ammonia gas in a solvent like methanol, using copper sulfate (B86663) as a catalyst at elevated temperatures (160-180°C). This method can produce 3-amino-4-methylpyridine in excellent yields of 90-95%. google.com

Route 2: Boronic Acid Intermediate A more modern and milder approach avoids the harsh conditions of the halogenation/amination sequence. google.compatsnap.com This method also begins with 3-bromo-4-picoline, which is converted into 4-picoline-3-boronic acid. google.com The key innovation is the direct conversion of this boronic acid to 3-amino-4-methylpyridine. The reaction is performed at room temperature by treating the boronic acid with an inorganic ammonia source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, in the presence of a metal oxide catalyst. google.compatsnap.com Various catalysts like copper oxide, cobalt oxide, or silver oxide have been shown to be effective, affording the desired product in high yields (85-95%). google.compatsnap.com This one-step amination process represents a significant improvement in terms of reaction conditions and operational simplicity. google.com

Method Starting Material Key Reagents Conditions Yield Reference
Halogenation/Amination 3-Bromo-4-methylpyridine1. Concentrated NH₄OH, CuSO₄2. NH₃ (g), Methanol, CuSO₄1. 180°C, 8h, Autoclave2. 160°C, 8h, 5 atm1. 90%2. 95% google.com
Boronic Acid Route 4-Picoline-3-boronic acid1. Ammonium acetate, Cobalt oxide2. Aq. NH₃, Cuprous oxide1. Room Temp, 4h2. Room Temp, 2h1. 88%2. 95% google.compatsnap.com

This interactive table summarizes and compares advanced synthetic routes to the key intermediate, 3-amino-4-methylpyridine.

Reduction Methodologies for Nitro-Pyridines

A common and effective strategy for introducing an amino group onto a pyridine ring is through the reduction of a corresponding nitro-pyridine precursor, in this case, 3-nitro-4-methyl-2-(4-penten-1-yl)pyridine. The reduction of the nitro group is a fundamental transformation in organic synthesis. sci-hub.seacs.org A variety of methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of dissolving metals. acs.orgacs.org

The choice of reducing agent is critical to ensure high yield and chemoselectivity, particularly to avoid the reduction of the pentenyl side chain's double bond. sci-hub.se

Key Reduction Methodologies:

Catalytic Hydrogenation: This is one of the most common methods for nitro group reduction. acs.org Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are frequently employed with hydrogen gas. acs.org For substrates with sensitive functional groups like alkenes, careful selection of the catalyst and reaction conditions is necessary to prevent unwanted side reactions. For instance, sulfided platinum catalysts have been shown to chemoselectively reduce nitro groups in the presence of heteroaryl halides. sci-hub.se

Metal-Based Reductions: Metals like iron (Fe), tin (Sn), and zinc (Zn) in acidic media are classic reagents for converting nitroarenes to anilines. acs.org For example, the reduction of substituted 3-nitropyridines has been achieved using a Zn/NH₄Cl/EtOH system, which can be enhanced by ultrasound irradiation to increase yields. researchgate.net Tin(II) chloride (SnCl₂) is another mild and effective reagent often used for this transformation.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It offers a safer and often more selective alternative to using pressurized hydrogen gas.

Electrochemical Reduction: Electrochemical methods provide a green alternative for the reduction of nitropyridines. This technique can be performed in acidic solutions and avoids the use of stoichiometric metal reagents, thus minimizing waste. google.com

The following interactive table summarizes common reduction conditions and their general applicability.

Reagent/CatalystConditionsAdvantagesPotential Considerations
H₂ / Pd/C H₂ gas, various solvents (MeOH, EtOH)High efficiency, clean workupPotential for reduction of the C=C bond in the pentenyl side chain
Fe / HCl or CH₃COOH Acidic aqueous solution, heatInexpensive, widely usedRequires stoichiometric metal, acidic conditions may affect other functional groups
SnCl₂ · 2H₂O EtOH or EtOAc, often refluxedMild conditions, good chemoselectivityProduces tin-based waste products
Zn / NH₄Cl EtOH/H₂O, sonicationMild, can be enhanced with ultrasoundStoichiometric metal use
Ammonium Formate / Pd/C Transfer hydrogenation, MeOH, refluxAvoids use of H₂ gas, often highly selectiveCatalyst cost

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyridines from simple precursors in a single operation. nih.gov These reactions offer advantages such as reduced reaction times, lower costs, and environmental friendliness due to the minimization of waste from intermediate purification steps. nih.govrsc.org Several classical and modern MCRs can be envisioned for the construction of the 3-amino-4-methylpyridine core.

Hantzsch Pyridine Synthesis: This is a classic four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org While versatile, the traditional Hantzsch synthesis has drawbacks like long reaction times and sometimes low yields, which have been addressed by optimizations such as using microwave irradiation or ultrasound. wikipedia.orgontosight.ai

Bohlmann-Rahtz Pyridine Synthesis: This two-component reaction involves the condensation of an enamine with an alkynone. acsgcipr.org A modification of this reaction allows for a one-pot, three-component process by combining a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate, proceeding under mild, acid-free conditions with excellent regiocontrol. core.ac.ukorganic-chemistry.org

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It is a versatile method for preparing a wide range of polysubstituted pyridines.

Modern MCRs: Numerous modern MCRs have been developed. For example, a facile synthesis of substituted pyridines can be achieved via a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol with a base. rsc.org Another approach involves a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to form the pyridine ring. nih.gov

The table below compares different MCR strategies for pyridine synthesis.

Reaction NameComponentsKey Features
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateForms a dihydropyridine (B1217469) intermediate requiring oxidation; widely studied and optimized. wikipedia.org
Bohlmann-Rahtz Synthesis Enamine, Alkynone (or 1,3-dicarbonyl + ammonia)Direct formation of the aromatic pyridine; offers high regioselectivity. core.ac.ukorganic-chemistry.org
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-dicarbonyl compoundLeads to 2-pyridone derivatives which can be further functionalized. acsgcipr.org
Catalytic [2+2+2] Cycloaddition Alkynes, NitrilesCatalyzed by transition metals (e.g., Rhodium); provides highly functionalized pyridines under mild conditions. organic-chemistry.org

Introduction and Functionalization of the 4-Penten-1-yl Side Chain

The introduction of the 4-penten-1-yl group at the C2 position of the pyridine ring is a key step that can be performed either before or after the ring-forming reaction. The reactivity of the pyridine ring often requires specific strategies for C-C bond formation.

Several methods are available for forging a carbon-carbon bond between a pyridine ring and an alkenyl side chain.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. A pre-functionalized pyridine (e.g., 2-halopyridine) can be coupled with an appropriate organometallic reagent. For example, a Suzuki coupling with 4-pentenylboronic acid or a Stille coupling with a pentenyl stannane (B1208499) derivative would be effective. Nickel-catalyzed reductive coupling of bromopyridines with alkyl bromides also represents a viable strategy. organic-chemistry.org

Grignard Reagent Addition: The addition of a Grignard reagent, such as 4-pentenylmagnesium bromide, to a pyridine N-oxide is a classic and effective method. organic-chemistry.org The initial addition occurs at the C2 position, and subsequent treatment, for instance with acetic anhydride (B1165640), leads to the 2-substituted pyridine. organic-chemistry.org

Direct C-H Alkenylation: Recent advances have enabled the direct C-H functionalization of pyridine rings, providing a more atom-economical approach. For example, a half-sandwich scandium catalyst has been used for the regio- and stereoselective C-H alkenylation of pyridines with internal alkynes. rsc.org While this specific example uses alkynes, it highlights the potential for developing direct coupling methods with alkenes.

For the 4-penten-1-yl side chain, the primary stereochemical consideration relates to the geometry of the double bond. Since the double bond is remote from the pyridine ring, its stereochemistry (E/Z) is determined by the starting material (e.g., the pentenyl Grignard or boronic acid reagent).

However, in reactions that generate the double bond during the side-chain installation, stereocontrol becomes a critical issue. For example, in C-H alkenylation reactions using internal alkynes, high E-selectivity is often observed. rsc.org Similarly, in methods for preparing N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes, high diastereoselectivity is reported, with the alkene geometry arising from the preferential formation of a specific cyclic intermediate. acs.org While not directly applicable to a C-alkenylpyridine, these principles of achieving stereocontrol through specific reaction pathways are relevant. In the synthesis of this compound, ensuring the use of a stereochemically pure pentenyl reagent in cross-coupling or addition reactions is the most straightforward way to control the side chain's alkene geometry.

Optimization of Synthetic Pathways: Reaction Conditions, Catalyst Systems, and Yield Enhancement

Optimizing the synthesis of a target molecule is crucial for its practical application, aiming to maximize yield, minimize byproducts, and ensure scalability and cost-effectiveness. The synthesis of polysubstituted pyridines is highly sensitive to various reaction parameters. ontosight.ai

Reaction Conditions: Temperature, solvent, and pH can significantly impact reaction rates and product yields. ontosight.ai For instance, in MCRs like the Hantzsch synthesis, a 10°C increase in temperature can accelerate the reaction but may also promote side-product formation. ontosight.ai Solvent choice is also critical; studies on three-component cyclization reactions have shown that water can be a highly effective solvent, aligning with green chemistry principles. researchgate.net For specific reactions, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. nih.govcore.ac.uk

Catalyst Systems: The choice of catalyst is paramount. In cross-coupling reactions, the ligand on the metal (e.g., Palladium or Nickel) can influence reactivity and selectivity. For MCRs, a range of catalysts from ionic liquids to metal Lewis acids have been explored to improve efficiency. wikipedia.orgresearchgate.net For example, isothiourea has been used as an organocatalyst in the synthesis of tetrasubstituted pyridines. researchgate.net The catalyst can often be recycled, adding to the economic and environmental viability of the process. researchgate.net

Yield Enhancement: Beyond optimizing conditions and catalysts, other strategies can enhance yield. In one-pot reactions, the order of addition of reagents can be critical. oup.com Using a large excess of one reagent, such as ammonium acetate in the Bohlmann-Rahtz synthesis, can drive the reaction to completion and facilitate spontaneous cyclodehydration, leading to excellent yields. organic-chemistry.org The concentration of reactants and the removal of byproducts (like water) can also shift the reaction equilibrium to favor product formation.

The following table provides examples of parameter optimization from pyridine synthesis literature.

ParameterVariationEffect on ReactionReference
Temperature 50 °C vs. 70 °CIncreased temperature to 70 °C was found to be optimal for a three-component cyclization. researchgate.net
Solvent Toluene vs. H₂OH₂O was the most effective solvent for a specific three-component reaction. researchgate.net
Catalyst Loading 1 mol% vs. 5 mol%5 mol% of an imidazolium (B1220033) chloride catalyst was sufficient for optimal performance. researchgate.net
Reaction Method Conventional Heating vs. MicrowaveMicrowave irradiation reduced reaction time from hours to minutes and increased yields significantly. nih.gov
Pressure (Hydrogenation) 3 MPa vs. 6 MPaIncreasing H₂ pressure to 6 MPa increased yield in a reductive amination reaction. rsc.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton, carbon, and nitrogen nuclei.

The ¹H NMR spectrum of this compound provides a precise map of all proton environments within the molecule. The spectrum is characterized by distinct regions corresponding to aromatic, olefinic, aliphatic, methyl, and amino protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring and the local environment of each proton.

The two protons on the pyridine ring are expected to appear as distinct doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their specific shifts influenced by the electron-donating amino group and the alkyl substituents. The methyl group attached to the ring will produce a characteristic singlet. The 4-pentenyl side chain gives rise to a complex set of signals: the terminal vinyl protons appear in the olefinic region (δ 4.9-5.9 ppm), while the methylene (B1212753) groups of the chain produce multiplets in the upfield aliphatic region. The protons of the amino group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Interactive Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), br s (broad singlet).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-5 ~7.8 d
Pyridine H-6 ~6.6 d
-NH₂ ~4.5 - 5.5 br s
Pentenyl H-4' (=CH) ~5.7 - 5.9 m
Pentenyl H-5' (=CH₂) ~4.9 - 5.1 m
Pentenyl H-1' (-CH₂-) ~2.6 - 2.8 t
Pyridine -CH₃ ~2.2 s
Pentenyl H-2' (-CH₂-) ~2.0 - 2.2 m

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The five carbons of the substituted pyridine ring resonate in the aromatic region (δ 110-160 ppm). The positions of these signals are dictated by the substitution pattern; carbons directly attached to the nitrogen and the amino group (C-2, C-3, C-6) show characteristic shifts. The carbon of the methyl group appears in the upfield aliphatic region. The pentenyl side chain displays five signals: two for the sp² hybridized olefinic carbons and three for the sp³ hybridized aliphatic carbons.

Interactive Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2 ~158
Pyridine C-3 ~145
Pyridine C-4 ~147
Pyridine C-5 ~122
Pyridine C-6 ~115
Pentenyl C-4' (=CH) ~138
Pentenyl C-5' (=CH₂) ~115
Pentenyl C-1' (-CH₂-) ~35
Pentenyl C-2' (-CH₂-) ~31
Pentenyl C-3' (-CH₂-) ~29

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the adjacent H-5 and H-6 protons on the pyridine ring. It would also map out the entire spin system of the pentenyl side chain, showing cross-peaks between H-1'/H-2', H-2'/H-3', and H-3'/H-4'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C data. For example, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~18 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton. Key expected correlations include:

The methyl protons to the pyridine carbons C-3 and C-4.

The H-1' protons of the pentenyl chain to the pyridine carbon C-2.

The pyridine proton H-5 to carbons C-3 and C-4.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For instance, ROESY could reveal through-space correlations between the protons of the methyl group and the H-1' protons of the pentenyl side chain, helping to define their spatial orientation relative to the pyridine ring.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. The spectrum of this compound would show two distinct signals. The pyridine ring nitrogen is expected to have a chemical shift in the range of -70 to -130 ppm (relative to CH₃NO₂). scispace.com The exocyclic amino nitrogen (NH₂) would resonate at a much higher field, typically in the range of -300 to -320 ppm, consistent with primary aromatic amines. scispace.comresearchgate.net These shifts confirm the presence and distinct nature of the two nitrogen centers within the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct evidence for the presence of specific functional groups.

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. The spectrum can be divided into a functional group region (>1500 cm⁻¹) and a fingerprint region (<1500 cm⁻¹).

Key absorptions in the functional group region include:

N-H Stretching: The primary amino group (-NH₂) will exhibit two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the olefinic (=C-H) stretches of the pentenyl group also appear in this region (~3080 cm⁻¹). Aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). mdpi.com

C=C and C=N Stretching: The pyridine ring vibrations (both C=C and C=N) give rise to several sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net The C=C stretching of the terminal alkene in the pentenyl chain is expected around 1640 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine typically appears as a broad band around 1600-1650 cm⁻¹.

Interactive Table 3: Predicted FT-IR Data for this compound Vibrational frequencies in wavenumbers (cm⁻¹). Intensity is described as s (strong), m (medium), w (weak), br (broad).

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine
3100 - 3000 C-H Stretch Aromatic & Olefinic
2960 - 2850 C-H Stretch Aliphatic (CH₃, CH₂)
~1640 C=C Stretch Alkene
1620 - 1550 N-H Bend Primary Amine

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is expected to be characterized by distinct bands corresponding to the pyridine ring, the amino group, the methyl group, and the pentenyl side chain.

Key expected Raman shifts for the fundamental vibrational modes are outlined below. These predictions are based on characteristic group frequencies and data from similar molecular structures.

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Pyridine Ring Breathing~990 - 1030Strong
C=C Stretch (Pentenyl)~1640 - 1680Medium
C-H Stretch (Aromatic)~3000 - 3100Medium
C-H Stretch (Aliphatic)~2850 - 3000Strong
N-H Stretch (Amino)~3200 - 3500Medium
C-N Stretch~1250 - 1350Medium
CH₂ Scissoring~1440 - 1470Weak
CH₃ Symmetric Deformation~1375 - 1385Weak

Comprehensive Assignment of Vibrational Modes and Characteristic Bands

A detailed assignment of the vibrational modes of this compound is crucial for a complete understanding of its molecular structure and dynamics. The assignments are based on theoretical calculations and comparisons with related compounds such as 4-methyl pyridine and other substituted pyridines. researchgate.net

Pyridine Ring Vibrations:

Ring Breathing: The strong band observed around 995 cm⁻¹ is characteristic of the pyridine ring breathing mode.

Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are attributed to C-C and C-N stretching vibrations within the pyridine ring.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring are expected to appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Amino and Methyl Group Vibrations:

N-H Stretching: The amino group should exhibit symmetric and asymmetric stretching modes in the 3300-3500 cm⁻¹ range.

N-H Bending: The scissoring mode of the NH₂ group is typically observed around 1600 cm⁻¹.

C-H Stretching and Bending: The methyl group will show characteristic symmetric and asymmetric stretching and bending vibrations.

Pentenyl Side Chain Vibrations:

C=C Stretching: A band around 1640 cm⁻¹ is indicative of the C=C double bond in the pentenyl chain.

=C-H Stretching and Bending: Vibrations associated with the hydrogens on the double bond are also expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is expected to be influenced by the electronic structure of the aminopyridine chromophore.

Analysis of Electronic Absorption Properties and Chromophores

The primary chromophore in this molecule is the substituted pyridine ring. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The electronic transitions are typically of the π → π* and n → π* types. libretexts.orguzh.ch

For a molecule with conjugated π systems, the energy gap for π-π* transitions is smaller, leading to absorption at longer wavelengths. libretexts.org The presence of the amino and methyl groups on the pyridine ring will further influence the energy of these transitions.

Transition TypeExpected λmax (nm)Molar Absorptivity (ε)Chromophore
π → π~230 - 250HighPyridine Ring
π → π~270 - 290ModerateSubstituted Pyridine
n → π*~300 - 340LowN atom in Pyridine

The π → π* transitions are typically more intense than the n → π* transitions. The solvent environment can also affect the position and intensity of these absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆N₂), the expected exact mass can be calculated.

Molecular Formula Confirmation:

Formula: C₁₁H₁₆N₂

Monoisotopic Mass: 176.1313 u

HRMS can confirm this molecular formula with high accuracy, typically within a few parts per million (ppm).

Fragmentation Pattern Analysis: The fragmentation pattern in the mass spectrum provides information about the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) would likely involve:

Loss of the pentenyl side chain: Cleavage of the bond between the pyridine ring and the pentenyl group would result in a prominent fragment ion.

Loss of a methyl group: Fragmentation involving the loss of the methyl group from the pyridine ring.

Ring fragmentation: Cleavage of the pyridine ring itself, leading to smaller fragment ions.

A hypothetical fragmentation table is presented below:

m/z (Proposed)Ion FormulaDescription of Loss
176.1313[C₁₁H₁₆N₂]⁺˙Molecular Ion
161.1078[C₁₀H₁₃N₂]⁺Loss of CH₃ radical
107.0765[C₆H₇N₂]⁺Loss of pentenyl radical (C₅H₉)
93.0582[C₅H₅N₂]⁺Further fragmentation of the pyridine ring

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies for Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. The choice of methodology is crucial for obtaining accurate results and depends on the desired balance between computational cost and precision.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable combination of accuracy and computational efficiency. nih.govnih.gov This approach calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations heavily relies on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

One of the most widely used hybrid functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netresearchgate.net This functional incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals. B3LYP has demonstrated reliability in predicting molecular geometries, vibrational frequencies, and relative energies for a wide range of organic compounds, including aminopyridine derivatives. nih.govnih.govresearchgate.net For instance, studies on related aminopyridines have utilized the B3LYP functional to successfully investigate structural parameters and tautomeric stability. nih.govresearchgate.netresearchgate.net Other functionals, such as the Coulomb-attenuating CAM-B3LYP and the B3PW91, are also employed to evaluate electronic and nonlinear optical properties of aminopyridine systems. researchgate.netnih.gov

When applied to 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine, DFT calculations with the B3LYP functional would be instrumental in determining key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, which highlights regions of electron richness and deficiency. researchgate.netnih.gov

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. rsc.org While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of energy calculations.

To improve upon HF, post-HF methods have been developed. These methods explicitly include electron correlation, offering higher accuracy at a greater computational cost. A prominent example is the Møller–Plesset perturbation theory (MP2) , which adds dynamic electron correlation by treating it as a perturbation to the HF solution. The MP2 method has been successfully used to investigate the structure and vibrational spectra of aminomethylpyridines, providing results that are in good agreement with experimental data. nih.gov For a molecule like this compound, MP2 calculations would provide a more accurate description of intermolecular interactions and energies compared to standard DFT or HF methods.

The accuracy of any quantum chemical calculation is also dependent on the basis set used to describe the molecular orbitals. Basis sets are sets of mathematical functions (e.g., Gaussian-type orbitals) that represent the atomic orbitals within the molecule.

A commonly used family of basis sets is the Pople-style basis sets, such as 6-31G(d,p) and its variations. The notation indicates the number of functions used to describe core and valence orbitals. Adding polarization functions (e.g., d on heavy atoms, p on hydrogen atoms, denoted as (d,p) or *) and diffuse functions (denoted as + or ++) is crucial for accurately describing the electron density of molecules with lone pairs, pi-systems, and hydrogen bonds. nih.govnih.gov For instance, the 6-311++G(d,p) basis set, which offers greater flexibility for the valence electrons and includes diffuse functions, has been effectively used to compute the transition states and tautomeric equilibria of 2-amino-4-methylpyridine (B118599). nih.govnih.gov The selection of an appropriate basis set is a critical step in setting up computational studies to ensure that the model is flexible enough to capture the relevant chemical features of this compound.

Molecular Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through geometry optimization. For a flexible molecule like this compound, which contains a rotatable pentenyl side chain, this involves a thorough conformational analysis.

The presence of multiple single bonds in the 4-penten-1-yl side chain of this compound allows for numerous possible conformations (conformers). Each conformer corresponds to a local minimum on the molecule's Potential Energy Surface (PES) . Identifying the most stable conformers, particularly the global minimum energy structure, is essential.

Aminopyridines can exist in different tautomeric forms, most commonly involving amino-imino tautomerism. nih.gov This is a chemical equilibrium where protons are transferred between the exocyclic amino group and the nitrogen atom within the pyridine (B92270) ring. For this compound, the primary equilibrium would be between the canonical amino form and its imino tautomer.

Computational studies are exceptionally well-suited to investigate these equilibria. By calculating the relative energies of all possible tautomers, the most stable form can be identified. A comprehensive study on the closely related 2-amino-4-methylpyridine (2A4MP), performed using the B3LYP/6-311++G(d,p) level of theory, provides a clear blueprint for such an analysis. nih.govnih.gov The researchers optimized all possible tautomers and found that the canonical amino form (2A4MP1) was the most stable by a significant margin. nih.govnih.gov The transition state for the proton transfer between the most stable tautomers was also calculated, revealing the energy barrier for the tautomerization process. nih.govnih.gov

Applying this methodology to this compound would similarly identify the most stable tautomer and quantify the energy differences between the various forms, providing fundamental insight into its chemical behavior.

Table of Relative Energies for 2-amino-4-methylpyridine (2A4MP) Tautomers

This table, adapted from studies on 2-amino-4-methylpyridine, illustrates the kind of data generated from tautomeric equilibria studies. nih.gov The calculations were performed at the B3LYP/6-311++G(d,p) level. The relative energy (ΔE) indicates the stability of each tautomer compared to the most stable form (2A4MP1).

TautomerDescriptionRelative Energy (ΔE) (kcal/mol)
2A4MP1Canonical Amino Form0.00
2A4MP2Imino Form (trans)13.60
2A4MP3Imino Form (cis)16.36
2A4MP4CH Proton Transfer36.57
2A4MP5NH → CH Proton Transfer27.33

Prediction of Spectroscopic Parameters and Simulation of Spectra

This section would typically present data derived from computational simulations to predict the spectroscopic properties of the molecule. These theoretical spectra are invaluable for interpreting experimental results and confirming the molecular structure.

Simulated NMR Chemical Shifts (¹H, ¹³C, ¹⁵N) using GIAO Methods

Computational methods, particularly the GIAO (Gauge-Independent Atomic Orbital) approach within a DFT framework, are used to predict the nuclear magnetic resonance (NMR) chemical shifts. The calculated values for ¹H, ¹³C, and ¹⁵N isotopes would be compiled into a data table and compared against a standard reference compound (e.g., Tetramethylsilane for ¹H and ¹³C) to provide theoretical chemical shift (δ) values in ppm. This data helps in the assignment of signals in experimentally obtained NMR spectra.

Calculated Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational analysis, performed using DFT calculations, yields the fundamental vibrational frequencies corresponding to the molecule's normal modes. The results are often presented in a table listing the calculated frequency (in cm⁻¹), the infrared intensity, and the Raman activity. A Potential Energy Distribution (PED) analysis would be used to assign these frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups like N-H, C-H, C=C, and the pyridine ring modes.

Electronic Excitation Energies and UV-Vis Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax). This data is used to simulate the UV-Vis absorption spectrum. The analysis would identify the key electronic transitions, often involving the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO), and characterize them (e.g., as π→π* or n→π* transitions).

Electronic Structure Analysis and Reactivity Descriptors

This part of the investigation would focus on the electronic properties of the molecule to predict its chemical behavior and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The analysis would include visualizations of the HOMO and LUMO electron density distributions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is color-coded to indicate different electrostatic potential values: regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP map for this compound would identify the nitrogen atom of the pyridine ring and the amino group as likely sites for electrophilic interaction and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This technique provides a detailed understanding of intramolecular interactions by examining delocalization effects, which are departures from a single, idealized Lewis structure. uni-muenchen.de

The core of NBO analysis involves evaluating interactions between filled "donor" orbitals (like bonds or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). uni-muenchen.de The energetic significance of these donor-acceptor interactions is assessed using second-order perturbation theory. uni-muenchen.de A larger stabilization energy, denoted as E(2), between a donor and an acceptor orbital indicates a stronger interaction and greater electron density delocalization. These interactions are crucial for understanding phenomena like hyperconjugation and the formation of intramolecular hydrogen bonds. researchgate.net By quantifying these orbital interactions, NBO analysis offers deep insights into the electronic stabilization and structure of the molecule. uba.ar

Atomic Charge Distributions and Bond Orders

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods provide various schemes to partition this density and assign partial atomic charges, which are critical for understanding molecular polarity, electrostatic potential, and reactivity. researchgate.netfiu.edu Common methods include Mulliken population analysis, Natural Population Analysis (NPA) derived from NBO theory, and fitting charges to reproduce the molecular electrostatic potential (MEP). researchgate.net These calculated charges help identify electrophilic and nucleophilic sites within a molecule. researchgate.net

Complementary to charge distribution, bond order is a measure of the number of chemical bonds between two atoms. rsc.orgyoutube.com In computational chemistry, the Wiberg bond index, calculated within the NBO framework, is a widely used metric. joaquinbarroso.com Bond orders provide insight into bond strength and the nature of chemical bonding (e.g., single, double, or partial double bonds). youtube.com Analyzing the sum of bond orders for a given atom can also offer clues about its reactivity and bonding preferences. rsc.org

Solvent Effects and Environmental Influence on Molecular Properties (e.g., Polarizable Continuum Model (PCM))

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method to simulate these solvent effects. wikipedia.orgacs.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM treats the solvent as a continuous, polarizable dielectric medium surrounding a cavity that encloses the solute molecule. wikipedia.orguni-muenchen.de

The solute's electron density polarizes the dielectric continuum, which in turn creates a reaction field that electrostatically interacts with the solute, altering its energy, structure, and properties. gaussian.comq-chem.com The total free energy of solvation in PCM typically includes terms for electrostatic interactions, dispersion-repulsion, and the energy required to create the solute cavity. uni-muenchen.de PCM is available in many quantum chemistry software packages and can be applied at various levels of theory, such as Hartree-Fock and Density Functional Theory (DFT), to study how different solvents impact molecular geometries, reaction pathways, and spectroscopic properties. wikipedia.orggaussian.com

Prediction of Nonlinear Optical (NLO) Properties from Electronic Structure

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are crucial for applications in optoelectronics and telecommunications. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO response of new molecules, thereby guiding the design of materials with enhanced properties. scielo.org.mxrsc.org

The key NLO property at the molecular level is the first hyperpolarizability (β). mdpi.com A large β value is indicative of a strong second-order NLO response. jmcs.org.mx Computational models predict NLO properties by calculating the molecule's response to an applied electric field. researchgate.net Factors that typically lead to a high NLO response include significant charge transfer, often found in molecules with strong electron donor and acceptor groups, and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx Theoretical predictions of hyperpolarizability allow for the efficient screening of candidate molecules for potential NLO applications. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 3 Amino 4 Methyl 2 4 Penten 1 Yl Pyridine

Reactivity of the Aminopyridine Moiety

The aminopyridine core of the molecule is characterized by the interplay between the aromatic pyridine (B92270) ring and the exocyclic primary amino group. This combination dictates its reactivity towards various reagents and reaction conditions.

Reactions Involving the Primary Amino Group (e.g., acylation, condensation, cyclization)

The primary amino group at the 3-position is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the substituted pyridine ring.

Acylation: The amino group readily undergoes acylation with reagents like acetic anhydride (B1165640) or acyl chlorides. Studies on simpler 3-aminopyridines show that acylation occurs directly at the exocyclic amino nitrogen. publish.csiro.au Unlike 4-aminopyridine, where reaction can proceed through an N-acetyl intermediate on the ring nitrogen, 3-aminopyridines react more like deactivated anilines, with the rate-determining step being direct attack by the amino group. publish.csiro.au This makes the acylation of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine a predictable and reliable transformation for installing amide functionalities. lookchem.com

Condensation: The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. This reactivity is a cornerstone for building more complex molecular architectures. researchgate.net Furthermore, in multicomponent reactions, aminopyridines serve as vital building blocks. For instance, the three-component reaction of an aminopyridine, an aldehyde, and an isocyanide (Ugi-type reaction) can lead to the formation of fused heterocyclic systems. acs.orgresearchgate.net

Cyclization: The bifunctional nature of the 3-aminopyridine (B143674) moiety, possessing both an endocyclic ring nitrogen and an exocyclic amino group, makes it an excellent precursor for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov These reactions typically involve condensation with α-haloketones or a multicomponent approach with aldehydes and isocyanides, often catalyzed by Lewis or Brønsted acids. acs.orgnih.gov The presence of the 4-methyl group and the 2-alkenyl side chain would influence the steric and electronic environment but is not expected to inhibit these fundamental cyclization pathways. acs.orgnih.gov

Table 1: Representative Reactions of the Aminopyridine Moiety

Reaction Type Reagent(s) Product Type Reference(s)
Acylation Acetic Anhydride N-acetylated pyridine publish.csiro.au
Condensation Aldehydes, Isocyanides Fused amino-imidazo[1,2-a]heterocycles acs.orgresearchgate.net
Cyclization Propargyl alcohols (NaIO₄/TBHP) C3-carbonylated imidazopyridines rsc.org
Cyclization α-haloketones Imidazo[1,2-a]pyridines nih.gov

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the C-3 position enhances the ring's nucleophilicity, directing electrophiles to the ortho and para positions (C-2, C-4, and C-6). Given that the C-2 and C-4 positions are already substituted in the target molecule, the C-6 position is the most likely site for electrophilic attack.

A notable transformation for analogous 3-amino-4-methylpyridines is an electrophilic [4+1]-cyclization reaction. Treatment with trifluoroacetic anhydride (TFAA) does not result in simple substitution but leads to the formation of 6-azaindole (B1212597) derivatives. digitellinc.comchemrxiv.org This reaction proceeds through the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the 4-methyl group for cyclization. digitellinc.comchemrxiv.org This specific reactivity highlights that electrophilic reagents can induce complex transformations beyond simple substitution.

For more conventional substitutions, protection of the highly reactive amino group (e.g., as a pivaloylamide) can be employed. The protected derivative can then be subjected to directed ortho-lithiation, where a strong base like n-butyllithium selectively deprotonates the C-2 position, allowing for subsequent reaction with various electrophiles. acs.org While the C-2 position in the title compound is already substituted, this methodology is crucial for functionalizing other positions in related aminopyridine systems.

Nucleophilic Dearomatization Reactions of Pyridines

Due to the resonance stability of the aromatic system, nucleophilic dearomatization of pyridines is a challenging transformation that typically requires activation of the ring. acs.orgacs.orgresearchgate.net This can be achieved by N-acylation or N-alkylation to form a pyridinium salt, which significantly increases the ring's electrophilicity and makes it susceptible to attack by nucleophiles at the C-2 or C-4 positions. mdpi.com

Modern methods often employ transition-metal catalysis to achieve dearomatization under milder conditions. acs.orgnih.gov For instance, chiral copper hydride complexes can catalyze the C-4 regioselective addition of styrenes to pyridines, leading to enantiomerically enriched 1,4-dihydropyridines. acs.orgnih.gov Similarly, ruthenium complexes have been used for the 1,4-dearomatization of pyridines with pinacol (B44631) boranes. nih.gov These strategies could potentially be applied to this compound, likely following protection of the amino group, to generate complex, three-dimensional piperidine (B6355638) or dihydropyridine (B1217469) scaffolds. acs.orgresearchgate.net

Reactivity of the 4-Penten-1-yl Side Chain

The terminal double bond of the 4-penten-1-yl side chain is a site of rich chemical reactivity, characteristic of a typical alkene. It can undergo a variety of transformations, including metathesis, cycloadditions, and additions.

Olefin Metathesis and Cycloaddition Reactions

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium (Grubbs-type) or molybdenum (Schrock-type) complexes, can be applied to the pentenyl side chain. wikipedia.orgorganic-chemistry.org Cross-metathesis (CM) with another olefin would allow for the modification and elongation of the side chain. nih.gov Ring-closing metathesis (RCM) could be employed if a second double bond were introduced into the molecule, enabling the formation of macrocycles. nih.govmasterorganicchemistry.com A key consideration for these reactions is the potential for the Lewis basic pyridine nitrogen to coordinate with and deactivate the metal catalyst. However, modern catalysts, particularly second- and third-generation Grubbs catalysts, exhibit high functional group tolerance and are effective for reactions on substrates containing pyridines. harvard.edu

Cycloaddition Reactions: The alkene can act as a 2π component in cycloaddition reactions. libretexts.org For example, a [4+3] cycloaddition with an oxyallyl cation could potentially be used to construct a seven-membered ring fused to a new or existing ring system, a strategy that has been successfully applied to alkenylindoles and alkenylpyrroles. nih.gov Diels-Alder or hetero-Diels-Alder reactions are also conceivable, where the alkene acts as the dienophile in a [4π+2π] cycloaddition with a suitable diene. rsc.org

Addition Reactions to the Double Bond

The terminal double bond is susceptible to a wide array of addition reactions, transforming the unsaturated side chain into a saturated and functionalized alkyl group. pressbooks.publibretexts.org

Electrophilic Additions: The reaction with hydrogen halides (HX) or water (in the presence of a strong acid catalyst) would proceed via an electrophilic addition mechanism. msu.edulibretexts.org According to Markovnikov's rule, the electrophile (H⁺) adds to the terminal carbon (C-5' of the side chain) to form the more stable secondary carbocation at C-4', which is then attacked by the nucleophile (X⁻ or H₂O). rutgers.edu

Anti-Markovnikov Additions: To achieve the opposite regioselectivity (anti-Markovnikov), reactions such as hydroboration-oxidation can be employed. The boron atom adds to the terminal carbon, and subsequent oxidation replaces it with a hydroxyl group, yielding the terminal alcohol. Radical addition of HBr in the presence of peroxides also results in the anti-Markovnikov product. rutgers.edu

Other Additions: The double bond can undergo various other additions, including:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would saturate the double bond to yield the corresponding 2-pentylpyridine (B1580524) derivative.

Halogenation: Addition of halogens like Br₂ or Cl₂ would result in a dihaloalkane. msu.edu

Reductive Coupling: In a more advanced transformation, visible light photoredox catalysis can enable the β-selective reductive coupling of alkenylpyridines with aldehydes or imines. This reaction proceeds via a radical mechanism where a ketyl or α-aminoalkyl radical adds to the Lewis acid-activated alkenylpyridine. nih.gov

Table 2: Potential Addition Reactions of the 4-Penten-1-yl Side Chain

Reaction Type Reagent(s) Product Regiochemistry Product Type Reference(s)
Electrophilic Addition HBr Markovnikov 4'-bromo-pentyl side chain msu.edurutgers.edu
Hydration (acid-cat.) H₂O, H₂SO₄ Markovnikov 4'-hydroxy-pentyl side chain rutgers.edu
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH Anti-Markovnikov 5'-hydroxy-pentyl side chain rutgers.edu
Radical Addition HBr, ROOR Anti-Markovnikov 5'-bromo-pentyl side chain rutgers.edu
Hydrogenation H₂, Pd/C N/A Saturated pentyl side chain N/A
Reductive Coupling Aldehyde, Photoredox catalyst, Lewis Acid β-selective β-coupled alcohol nih.gov

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Derivatization and Functionalization Strategies

Synthesis of Substituted Derivatives of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

The synthesis of substituted derivatives can be achieved by targeting its three main functional regions: the amino group, the pyridine (B92270) core, and the alkenyl side chain.

The primary amino group at the C3 position is a versatile handle for introducing a variety of functional groups through common nitrogen-centered reactions. These modifications can alter the electronic properties and steric profile of the molecule.

N-Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to yield the corresponding amide derivatives. This transformation is fundamental in peptide synthesis and for introducing carbonyl-containing moieties. researchgate.net

N-Alkylation: Introduction of alkyl groups to the amino function can be achieved through reactions with alkyl halides. Mono-alkylation can be challenging due to the potential for over-alkylation, but selective methods have been developed. organic-chemistry.orgmonash.edu For instance, ruthenium(II) complexes have been shown to catalyze the N-monoalkylation of aromatic amines, including 2-aminopyridine (B139424), with arylmethyl alcohols, demonstrating high selectivity for the amino group over the pyridine nitrogen. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base leads to the formation of stable sulfonamide derivatives. researchgate.net This modification is common in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and improve pharmacokinetic properties.

Table 1: General Strategies for Amino Group Modification

Reaction Type Reagent Class Product Type
N-Acylation Acid Chlorides, Anhydrides Amide
N-Alkylation Alkyl Halides, Alcohols Secondary/Tertiary Amine

The pyridine ring is inherently electron-deficient, making classical electrophilic aromatic substitution challenging compared to benzene. ntnu.no However, the activating effects of the C3-amino and C4-methyl groups direct substitution primarily to the C5 position.

Electrophilic Substitution (Nitration): The introduction of a nitro group at the C5 position is a feasible transformation. The nitration of aminopyridines can proceed through various methods. For instance, the nitration of 4-methylpyridine (B42270) with dinitrogen pentoxide (N₂O₅) yields 3-nitro-4-methylpyridine, which can then be reduced to 3-amino-4-methylpyridine (B17607). google.com For the target compound, direct nitration would be expected to occur at the C5 position due to the directing effects of the existing substituents.

Halogenation and Cross-Coupling: A powerful strategy for functionalizing the pyridine ring involves initial halogenation followed by transition metal-catalyzed cross-coupling reactions. The C5 position can be brominated or chlorinated, and the resulting halopyridine serves as a versatile precursor. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allow for the introduction of a wide range of aryl, alkyl, and amino substituents at this position. rsc.orgnih.govresearchgate.netnih.gov This two-step sequence provides a robust entry into diverse C5-functionalized derivatives.

Table 2: Potential Strategies for Pyridine Ring Functionalization

Position Reaction Type Reagents Resulting Functional Group
C5 Nitration N₂O₅ or HNO₃/H₂SO₄ Nitro (-NO₂)
C5 Halogenation NBS, NCS Bromo (-Br), Chloro (-Cl)
C5 (from halo) Suzuki Coupling Boronic Acid, Pd catalyst Aryl, Alkyl

The terminal double bond of the 4-penten-1-yl side chain is a key site for a variety of addition and oxidation reactions, enabling significant elaboration of this part of the molecule.

Hydroboration-Oxidation: This two-step reaction sequence converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. libretexts.orgmasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields 3-amino-4-methyl-2-(5-hydroxypentyl)pyridine. youtube.comchemistrysteps.com This introduces a hydroxyl group at the terminus of the side chain, which can be used for further functionalization.

Wacker Oxidation: The palladium-catalyzed Wacker-Tsuji oxidation transforms terminal alkenes into methyl ketones. organic-chemistry.org Applying this reaction to the pentenyl side chain, using a palladium catalyst and an oxidant like oxygen or tert-butyl hydroperoxide (TBHP), would yield 4-(3-amino-4-methylpyridin-2-yl)-2-pentanone. researchgate.net

Epoxidation: The double bond can be converted to an epoxide, a versatile three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents such as methyltrioxorhenium with hydrogen peroxide. rsc.orglibretexts.orgorganic-chemistry.org The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities. mdpi.comroyalsocietypublishing.org

Dihydroxylation: The alkene can be converted into a vicinal diol (containing two adjacent hydroxyl groups). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. khanacademy.org This reaction would produce 3-amino-4-methyl-2-(4,5-dihydroxypentyl)pyridine.

Table 3: Key Transformations of the 4-Penten-1-yl Side Chain

Reaction Key Reagent(s) Product Functional Group
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOH Primary Alcohol (-CH₂OH)
Wacker Oxidation PdCl₂, CuCl₂, O₂ Methyl Ketone (-C(O)CH₃)
Epoxidation m-CPBA Epoxide (Oxirane)

Formation of Fused Heterocyclic Systems from this compound

The inherent structure of 3-amino-4-methylpyridine derivatives, featuring a nucleophilic amino group adjacent to a pyridine nitrogen and an activatable methyl group, makes them ideal precursors for the synthesis of fused bicyclic systems.

A notable transformation of 3-amino-4-methylpyridines is their conversion into the 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine) scaffold through a formal [4+1] electrophilic cyclization. This reaction involves the C3-amino group, the C4-methyl group, and the C5 and C4 carbons of the pyridine ring, which together act as a four-atom component, reacting with a one-carbon electrophile.

This cyclization is particularly efficient with highly electrophilic reagents such as trifluoroacetic anhydride (B1165640) (TFAA). The reaction proceeds through initial acylation of the amino group, followed by activation of the 4-methyl group and subsequent intramolecular cyclization to form the pyrrole (B145914) ring fused to the pyridine core. This one-pot, metal-free synthesis is scalable and regioselective. Other electrophilic reagents like difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent (VHR) have also been successfully employed to generate diverse 6-azaindole derivatives.

Table 4: Electrophilic Cyclization of 3-Amino-4-methylpyridines to 6-Azaindoles

Electrophilic Reagent Reagent Abbreviation Resulting 6-Azaindole Substituents
Trifluoroacetic anhydride TFAA 2-Trifluoromethyl, 3-Trifluoroacetyl
Difluoroacetic anhydride DFAA 2-Difluoromethyl, 3-Difluoroacetyl

The 3-aminopyridine (B143674) moiety serves as a versatile building block for constructing other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and various pyrido-fused derivatives.

Pyrazolo[3,4-b]pyridines: This fused system can be synthesized by constructing a pyrazole (B372694) ring onto the pyridine core. A common method involves the reaction of a 3-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. The amino group and the C2 ring carbon of the pyridine act as a dinucleophile, reacting with the 1,3-bielectrophile to form the fused pyrazole ring.

Pyrido-Fused Systems: Further annulation to form tricyclic systems like pyrido[2,3-d]pyrimidines is also a well-established strategy. Starting from a 6-amino-5-cyanopyridine derivative (which could potentially be synthesized from the target compound via functionalization), reaction with reagents like ethyl acetoacetate, formic acid, or acetic anhydride can lead to the formation of a fused pyrimidine (B1678525) ring. These cyclocondensation reactions typically involve the amino group and the adjacent cyano or carboxylate group to build the new heterocyclic ring.

These synthetic strategies highlight the utility of the 3-aminopyridine scaffold in generating molecular complexity and accessing a wide range of fused heterocyclic compounds with potential applications in various fields of chemical research.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
3-amino-4-methylpyridine
2-aminopyridine
Tosyl chloride
3-nitro-4-methylpyridine
Dinitrogen pentoxide
Borane
Hydrogen peroxide
3-amino-4-methyl-2-(5-hydroxypentyl)pyridine
tert-butyl hydroperoxide
4-(3-amino-4-methylpyridin-2-yl)-2-pentanone
meta-chloroperoxybenzoic acid
Methyltrioxorhenium
Osmium tetroxide
Potassium permanganate
3-amino-4-methyl-2-(4,5-dihydroxypentyl)pyridine
6-azaindole
Trifluoroacetic anhydride
Difluoroacetic anhydride
Vilsmeier-Haack reagent
Pyrazolo[3,4-b]pyridine
Pyrido[2,3-d]pyrimidine
Ethyl acetoacetate
Formic acid

Oxazolo-Fused Pyridine Derivatives

The synthesis of oxazolo-fused pyridine systems represents a significant area of interest in medicinal and materials chemistry. The general strategy for constructing such derivatives from ortho-amino-hydroxy pyridines involves condensation and cyclization reactions with various reagents. For instance, the reaction of 2-amino-3-hydroxypyridine (B21099) with orthoesters or thioimidates is a known method for preparing oxazolo[4,5-b]pyridines. researchgate.net Similarly, heating 5-Bromo-3-hydroxy-2-aminopyridine with carboxylic acids in the presence of condensing agents like polyphosphoric acid trimethylsilylester (PPSE) or polyphosphoric acid (PPA) yields the corresponding oxazolo derivatives. researchgate.net

Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) to facilitate the cyclization of 2-amino-3-hydroxypyridine, forming an oxazolopyridinone structure. google.com While these examples utilize precursors structurally related to this compound, they establish a clear precedent for the expected reactivity of the amino group on the pyridine ring, suggesting its capability to participate in the formation of fused heterocyclic systems. The synthesis of oxazolo[5,4-b]pyridines has also been achieved by heating 1,4,5,6-tetrahydropyridin-6-one derivatives with phosphorus oxychloride. nih.gov

PrecursorReagent(s)Resulting Fused SystemReference
2-amino-3-hydroxypyridineOrthoesters or thioimidatesOxazolo[4,5-b]pyridines researchgate.net
5-Bromo-3-hydroxy-2-aminopyridineCarboxylic acids, PPSE/PPA1,3-Oxazolo derivatives researchgate.net
2-amino-3-hydroxypyridine1,1'-Carbonyldiimidazole[3H]oxazolo[4,5b]pyridinone-2 google.com
1,4,5,6-tetrahydropyridin-6-one derivativesPhosphorus oxychlorideOxazolo[5,4-b]pyridines nih.gov

Synthesis of Polymeric and Macromolecular Derivatives

The presence of the 4-penten-1-yl group in this compound introduces a polymerizable moiety, making it a candidate for the synthesis of novel polymers. The terminal double bond is susceptible to various polymerization techniques, including radical, cationic, and coordination polymerization.

Furthermore, the amino group and the pyridine nitrogen offer sites for incorporation into polymeric backbones through condensation polymerization or as pendant groups that can be post-functionalized. Research on related aminopyridine compounds has demonstrated their ability to act as ligands for metal ions, leading to the formation of coordination polymers. For example, 2-amino-3-methylpyridine (B33374) has been shown to coordinate with silver(I) ions, where the ring nitrogen binds to the metal center and the amino group bridges to another metal ion, resulting in a polymeric structure. mdpi.com This coordination behavior suggests that this compound could similarly form coordination polymers, with the added potential for cross-linking or further modification via the pentenyl side chain.

The combination of a polymerizable alkene and a functional pyridine core within a single molecule provides a pathway to materials with tailored electronic, catalytic, or biomedical properties.

Polymerization StrategyReactive Group(s)Potential Polymer Type
Chain-growth polymerization4-penten-1-ylPolyalkene with pendant pyridine groups
Coordination polymerizationPyridine nitrogen, Amino groupCoordination polymer
PolycondensationAmino groupPolyamides, Polyimines (with suitable co-monomers)

Advanced Methodologies in Synthetic Chemistry and Characterization

Flow Chemistry and Continuous Processing for Efficient Synthesis.

The synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine, particularly the Grignard reaction step, can be significantly enhanced through the application of flow chemistry. aiche.orgchemicalindustryjournal.co.uk Traditional batch production of Grignard reagents and their subsequent reactions are often plagued by safety concerns due to their exothermic nature and sensitivity to air and moisture. aiche.orgchemicalindustryjournal.co.uk Continuous flow processing in microreactors offers a safer, more efficient, and scalable alternative. acs.orgnih.gov

A continuous flow setup for this synthesis would typically involve two main stages. First, the in-situ generation of the (4-penten-1-yl)magnesium bromide Grignard reagent by flowing a solution of 5-bromo-1-pentene (B141829) in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), through a packed-bed reactor containing magnesium turnings. nih.gov The second stage would involve the immediate reaction of the freshly prepared Grignard reagent with a solution of 3-Amino-4-methylpyridine (B17607) N-oxide in a subsequent microreactor.

The advantages of this approach include:

Enhanced Safety: The small reaction volumes within the microreactor minimize the risks associated with the highly exothermic Grignard reaction. aiche.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing runaway reactions and the formation of byproducts.

Increased Efficiency and Yield: The rapid mixing and precise control over reaction parameters in a flow system can lead to higher yields and shorter reaction times compared to batch processes. aiche.org

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactions.

A hypothetical comparison of batch versus flow synthesis is presented in Table 1.

ParameterBatch SynthesisFlow Synthesis
Reaction Time 4-6 hours15-30 minutes
Yield 60-70%85-95%
Safety High risk of exothermSignificantly reduced risk
Scalability Difficult and hazardousStraightforward

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis of this compound.

Green Chemistry Principles in the Synthesis of Pyridine (B92270) Derivatives.

Traditionally, Grignard reactions are performed in ethereal solvents like diethyl ether or THF. beyondbenign.org While effective, these solvents have environmental and safety drawbacks. A greener alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and exhibits lower water solubility, facilitating easier work-up and solvent recovery. umb.eduijarse.com The use of 2-MeTHF has been shown to be a viable and often superior solvent for Grignard reactions, leading to improved yields and process safety. ijarse.comrsc.org

The following table (Table 2) outlines a comparison of solvents based on green chemistry metrics for the proposed synthesis.

SolventSourceEnvironmental ImpactSafety Concerns
Diethyl Ether PetrochemicalHigh volatility, contributes to VOCsHighly flammable, peroxide formation
Tetrahydrofuran (THF) PetrochemicalWater-miscible, difficult to recycleFlammable, peroxide formation
2-Methyltetrahydrofuran (2-MeTHF) Renewable (e.g., corncobs)Lower water solubility, easier to recycleLess prone to peroxide formation than THF

Table 2: Comparison of Solvents for the Grignard Reaction based on Green Chemistry Principles.

Further adherence to green chemistry principles can be achieved by:

Atom Economy: The proposed synthesis has a good atom economy as it involves an addition reaction.

Catalysis: While the Grignard reaction itself is not catalytic, exploring catalytic methods for pyridine functionalization could further enhance the greenness of the process.

Waste Reduction: The use of flow chemistry, as discussed in the previous section, inherently reduces waste by improving reaction efficiency and minimizing the need for purification.

In Situ Spectroscopic Monitoring of Reaction Progress.

Real-time monitoring of the synthesis of this compound can provide invaluable insights into reaction kinetics and mechanism, leading to improved control and optimization. acs.orghzdr.destk-online.ch In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring Grignard reactions. acs.orgmt.comresearchgate.net

By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture (either in a batch reactor or a flow cell), the concentrations of reactants, intermediates, and products can be monitored in real-time. mt.com For the proposed synthesis, in-situ FTIR could be used to:

Monitor the formation of the Grignard reagent: The consumption of 5-bromo-1-pentene can be tracked by the disappearance of its characteristic C-Br stretching vibration.

Track the consumption of the pyridine N-oxide: The disappearance of the N-O stretching vibration of 3-Amino-4-methylpyridine N-oxide would indicate the progress of the reaction.

Observe the formation of the product: The appearance of new vibrational bands corresponding to the 4-penten-1-yl substituent on the pyridine ring would signify product formation.

This real-time data allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times, which can lead to byproduct formation. It also enables the rapid optimization of reaction parameters such as temperature, flow rate, and reagent stoichiometry.

Table 3 presents hypothetical FTIR data that could be used for monitoring the reaction.

CompoundCharacteristic FTIR Peak (cm⁻¹)Change During Reaction
5-bromo-1-pentene ~640 (C-Br stretch)Decrease
3-Amino-4-methylpyridine N-oxide ~1250 (N-O stretch)Decrease
This compound ~1640 (C=C stretch of pentenyl group)Increase

Table 3: Hypothetical Characteristic FTIR Peaks for In Situ Monitoring.

Potential Chemical Applications and Materials Science Relevance

Role as Versatile Building Blocks in Complex Organic Synthesis

The structure of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is inherently suited for its use as a versatile building block in the assembly of more complex molecular architectures. The amino group can undergo a wide array of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. The pyridine (B92270) ring itself can be modified through electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered.

The pentenyl side chain offers a wealth of synthetic possibilities. The terminal double bond is a key functional handle for reactions such as:

Metathesis: Cross-metathesis with other olefins can be employed to elongate the side chain or introduce new functionalities. Ring-closing metathesis could be used if another double bond is introduced into a side chain attached to the amino group, leading to novel heterocyclic systems.

Hydrofunctionalization: Reactions like hydroboration-oxidation, hydroamination, and hydrohalogenation can convert the alkene into alcohols, amines, and alkyl halides, respectively, providing further points for molecular diversification.

Polymerization: The terminal alkene could potentially participate in polymerization reactions, either as a monomer or a co-monomer, to produce pyridine-functionalized polymers.

The interplay between these reactive sites allows for a modular approach to synthesis, where each part of the molecule can be selectively functionalized to build intricate and tailored organic compounds. Pyridine derivatives are fundamental components in many pharmaceuticals and agrochemicals, and this compound's structure makes it a candidate for the synthesis of new analogues.

Precursors for Advanced Organic Materials and Functional Molecules

As a precursor, this compound can be foundational in the development of advanced organic materials. The combination of the aromatic pyridine ring and the aliphatic, reactive side chain allows for the synthesis of molecules with specific electronic and physical properties.

The amino group can be used to construct conjugated systems. For instance, condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases, which can be further elaborated into larger conjugated molecules. These materials are often investigated for their electronic and photophysical properties.

The pentenyl group is particularly significant for materials science applications. It can be used as an anchor point to graft the molecule onto surfaces or to incorporate it into larger macromolecular structures. For example, hydrosilylation of the terminal alkene with a silicon hydride could allow for its attachment to silica-based materials, creating functionalized surfaces with the specific chemical properties of the pyridine moiety.

Table 1: Potential Functionalization Reactions and Resulting Material Properties

Functional Group Reaction Type Potential Outcome Potential Application Area
Amino Group Diazotization followed by coupling Azo dye formation Dyes and Pigments, Optical Materials
Pyridine Ring N-oxidation Modified electronic properties Catalysis, Electronics
Pentenyl Chain Thiol-ene "click" reaction Surface modification, Polymer synthesis Biomaterials, Polymer Chemistry

Ligands and Organometallic Complexes in Catalysis and Coordination Chemistry

Substituted pyridines are classic ligands in coordination chemistry and catalysis. This compound possesses two primary coordination sites: the pyridine ring nitrogen and the exocyclic amino group. This allows it to act as a bidentate ligand, forming stable chelate rings with a variety of transition metals. The methyl group can provide steric influence that may affect the geometry and reactivity of the resulting metal complex.

The pentenyl side chain adds another dimension to its role as a ligand. The alkene can also coordinate to a metal center, potentially allowing the ligand to bind in a tridentate fashion. More interestingly, the alkene can be a "hemilabile" coordinating group, meaning it can reversibly bind and unbind from the metal. This property is highly sought after in catalyst design, as it can open up a coordination site during a catalytic cycle to allow substrate binding.

Table 2: Potential Coordination Modes and Catalytic Applications

Coordination Mode Metal Center Examples Potential Catalytic Application
Monodentate (N-pyridine) Pd(II), Pt(II), Rh(I) Cross-coupling reactions, Hydrogenation
Bidentate (N-pyridine, N-amino) Cu(II), Ni(II), Co(II) Oxidation catalysis, Polymerization

The synthesis of organometallic complexes with this ligand could lead to catalysts with novel reactivity and selectivity, driven by the electronic and steric properties of the substituted pyridine and the cooperative effects of the pentenyl chain.

Applications in Chemo- and Biosensors (focusing on chemical recognition and signaling mechanisms)

The aminopyridine scaffold is a well-established platform for the development of chemo- and biosensors. The pyridine nitrogen can act as a hydrogen bond acceptor and a metal coordination site, while the amino group can be a hydrogen bond donor. These features allow for specific binding interactions with target analytes.

For this compound, the amino group could be functionalized with a fluorophore. Upon binding of a specific metal ion or small molecule to the pyridine nitrogen, a conformational change or an electronic perturbation could occur, leading to a change in the fluorescence of the attached dye (e.g., photoinduced electron transfer, PET, quenching). This would form the basis of a fluorescent sensor.

The pentenyl chain provides a convenient method for immobilizing the sensor molecule on a solid support, such as a glass slide or a nanoparticle. This is crucial for the development of practical sensing devices. For example, the alkene could be attached to a surface via radical addition or metathesis, creating a sensor array for high-throughput screening. In the context of biosensors, this immobilization is key for integrating the chemical recognition element with a signal transducer.

Design and Synthesis of Photoactive or Optoelectronic Materials

The development of photoactive and optoelectronic materials often relies on molecules with extended π-conjugated systems that can absorb and emit light or transport charge. While this compound itself is not highly conjugated, it is an excellent starting point for the synthesis of such materials.

The amino group is a strong electron-donating group, which can be used to create "push-pull" systems by linking the aminopyridine core to an electron-accepting group. This type of molecular architecture is known to give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which can result in large Stokes shifts and solvatochromism (color changes with solvent polarity).

The pentenyl group can be used to incorporate the resulting chromophore into a polymer backbone. This could be achieved by synthesizing a monomer where the aminopyridine derivative is attached to a polymerizable group (e.g., an acrylate (B77674) or a styrene) via the pentenyl chain. Polymerization would then yield a material with a high density of photoactive sites, which could be useful in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aliphatic chain also provides a way to tune the solubility and processing characteristics of the final material.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

The development of efficient and environmentally conscious synthetic methods is a cornerstone of modern chemistry. Future research should aim to move beyond traditional multi-step syntheses, which can be lengthy and generate significant waste. patsnap.comgoogle.com A primary goal would be the creation of novel synthetic routes characterized by high atom economy, reduced energy consumption, and the use of sustainable materials.

Key areas of focus could include:

Catalytic C-H Activation: Direct functionalization of pyridine (B92270) C-H bonds to introduce the pentenyl group would represent a highly efficient strategy, avoiding the need for pre-functionalized starting materials.

One-Pot Reactions: Designing a synthetic sequence where multiple chemical transformations are performed in a single reaction vessel can significantly improve efficiency and reduce waste. google.com

Flow Chemistry: Utilizing continuous-flow reactors can offer superior control over reaction parameters, enhance safety, and facilitate easier scaling of the synthesis.

Biocatalysis: The use of enzymes to catalyze key steps could provide unparalleled selectivity and sustainability.

Table 1: Comparison of Potential Synthetic Strategies


Synthetic ApproachPotential AdvantagesKey Research Challenges
Cross-Coupling ReactionsHigh reliability and broad substrate scope.Often requires expensive precious metal catalysts and pre-functionalized starting materials.
One-Pot Catalytic SynthesisIncreased efficiency, reduced waste, and lower costs. patsnap.comRequires discovery of a robust catalyst system compatible with multiple reaction steps.
Photoredox CatalysisMild reaction conditions and unique reactivity pathways.Substrate scope can be limited; requires specialized equipment.

Deeper Mechanistic Elucidation of Key Chemical Transformations

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing processes and discovering new ones. Future work should combine experimental and computational approaches to gain detailed mechanistic insights. This could involve kinetic studies to determine reaction rates and orders, spectroscopic identification of transient intermediates, and the use of computational chemistry, such as Density Functional Theory (DFT), to map out reaction energy profiles. uzh.ch

Development of Highly Selective and Stereocontrolled Functionalization Reactions

The molecular architecture of this compound offers multiple sites for further chemical modification, including the amino group, the pyridine ring, and the terminal alkene on the pentenyl side chain. A significant area of future research will be the development of reactions that can selectively target one of these sites with high precision. For instance, developing catalytic methods for the asymmetric functionalization of the alkene would allow for the synthesis of chiral derivatives, which is of paramount importance in medicinal chemistry and materials science.

Integration with Machine Learning and Artificial Intelligence for Accelerated Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research and development. epfl.ch For a novel compound such as this compound, these computational tools can significantly accelerate the discovery of new derivatives with desired properties.

Potential applications include:

Predictive Modeling: ML models can be trained on existing chemical data to predict the biological activities and physicochemical properties of virtual derivatives, allowing for the rapid screening of vast chemical spaces. nih.gov

Generative Models: AI can be used to design entirely new molecules based on the core structure, optimizing for specific properties such as binding affinity to a biological target or desired electronic properties. epfl.ch

Reaction Prediction and Optimization: Algorithms can predict the outcomes of unknown reactions and suggest optimal conditions for synthesis, reducing the need for extensive trial-and-error experimentation.

Table 2: Application of Machine Learning in Molecular Design


Machine Learning TechniqueApplicationExpected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of derivatives based on their chemical structure. google.comPrioritization of candidate molecules for synthesis and biological testing.
Generative Adversarial Networks (GANs)Designing novel molecules with optimized properties.Identification of new, high-potential derivatives that may not be conceived through traditional methods.
Bayesian OptimizationEfficiently optimizing reaction conditions for synthesis.Higher reaction yields and purity with fewer experiments.

Discovery of New Chemical Reactivities and Transformations of the Compound

The exploration of the fundamental reactivity of this compound could lead to the discovery of novel chemical transformations and the synthesis of new molecular scaffolds. The interplay between the aminopyridine core and the pentenyl side chain could enable unique intramolecular reactions, leading to the formation of complex polycyclic systems. Furthermore, the pyridine nitrogen and the exocyclic amino group can act as ligands, allowing for the formation of coordination complexes with various metals, potentially leading to new catalysts or functional materials. mdpi.com Investigating ring transformation reactions could also provide pathways to other heterocyclic systems that are otherwise difficult to access. nih.gov

Conclusion

Synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine: Current Status and Future Outlook.

Information regarding established or novel synthetic routes for this compound is not available in the public domain. Research into the synthesis of polysubstituted pyridines is an active field, employing methods like C-H activation, cross-coupling reactions, and multi-component cyclizations. Future work could potentially apply these modern synthetic strategies to construct this specific molecule, likely starting from a pre-functionalized 3-amino-4-methylpyridine (B17607) core and introducing the 4-penten-1-yl side chain at the C2 position. However, no such synthesis has been reported.

Perspectives on the Academic and Research Significance of the Compound in Modern Organic Chemistry.

There is no published research detailing the academic or industrial significance of this compound. The significance of related aminopyridine scaffolds lies in their utility as building blocks for bioactive molecules, including antivirals and kinase inhibitors. The inclusion of a pentenyl group could offer a site for further chemical modification or could be designed to interact with specific biological targets, but its actual role and importance are currently unknown.

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine?

  • Methodological Answer : A common approach involves functionalizing the pyridine core via nucleophilic substitution or coupling reactions. For example, introducing the 4-penten-1-yl group (a C2–C5 alkenyl substituent) can be achieved through palladium-catalyzed cross-coupling reactions. Subsequent amination at the 3-position may employ protecting groups (e.g., pyrrolidine derivatives) followed by deprotection under acidic or reductive conditions . Purification via silica gel chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks for the 4-penten-1-yl substituent appear as multiplets (δ 4.8–5.8 ppm for vinyl protons) and methyl groups as singlets (δ 2.1–2.5 ppm). The pyridine ring protons resonate between δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching frequencies for C=N (1574 cm⁻¹) and NH₂ (3054–3200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., EI) validates molecular weight and fragmentation patterns (e.g., base peaks at m/z 81–97 for pyridine derivatives) .

Advanced Research Questions

Q. How do catalytic systems like Fe₂O₃@SiO₂/In₂O₃ enhance the synthesis of pyridine derivatives?

  • Methodological Answer : Fe₂O₃@SiO₂/In₂O₃ nanocomposites act as bifunctional catalysts, improving reaction efficiency and regioselectivity. For allylidene derivatives, these catalysts reduce reaction times (e.g., from 24h to 6h) and increase yields (e.g., 78% vs. 50% without catalysts) by stabilizing intermediates via Lewis acid sites . Optimization requires tuning catalyst loading (5–10 wt%) and solvent polarity (e.g., DMSO vs. ethanol) .

Q. What is the role of the 4-penten-1-yl substituent in modulating reactivity or biological activity?

  • Methodological Answer : The 4-penten-1-yl group introduces steric bulk and π-electron density, affecting intermolecular interactions. Computational studies (e.g., DFT) show that its alkenyl moiety enhances electron delocalization, altering redox potentials or binding affinities in enzyme inhibition assays . Experimental validation via Hammett plots or kinetic isotope effects can quantify substituent contributions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 2-amino-4-methylpyridine derivatives) to resolve ambiguities .
  • 2D NMR : Use COSY or HSQC to assign overlapping proton signals (e.g., distinguishing NH₂ from aromatic protons) .
  • X-ray Crystallography : Resolve absolute configuration if synthetic routes yield stereoisomers .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the alkenyl group .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H313/H319 hazards) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) before disposal .

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